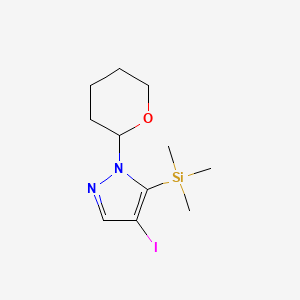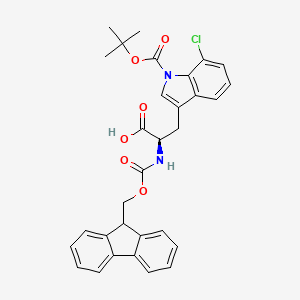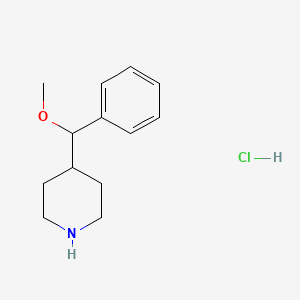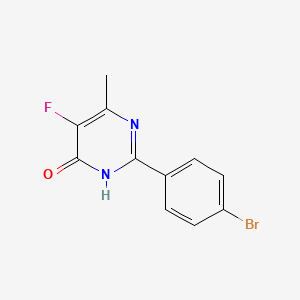![molecular formula C9H10BrNO B13339242 (3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol is a chemical compound with a unique structure that includes a bromine atom, a cyclopenta[b]pyridine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in an inert atmosphere at room temperature to achieve the bromination . The resulting brominated compound is then reacted with methanol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the methanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: This compound lacks the methanol group but shares the brominated cyclopenta[b]pyridine structure.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound has a ketone group instead of a methanol group.
Uniqueness
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol is unique due to the presence of both a bromine atom and a methanol group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
(3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol |
InChI |
InChI=1S/C9H10BrNO/c10-7-3-8-6(5-12)1-2-9(8)11-4-7/h3-4,6,12H,1-2,5H2 |
InChI Key |
VRQBKHUTPXUCBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CO)C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


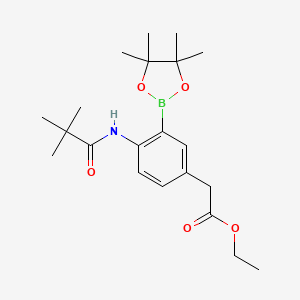
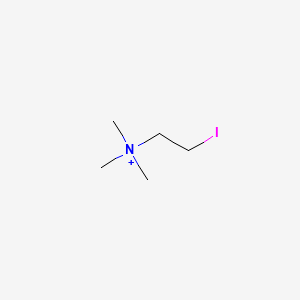
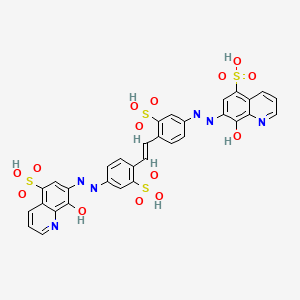
![Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B13339182.png)
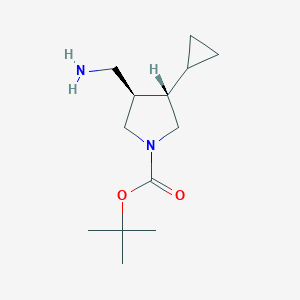

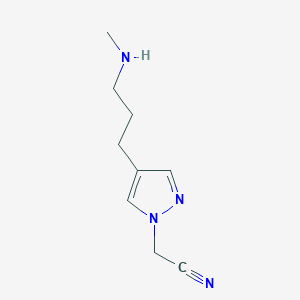
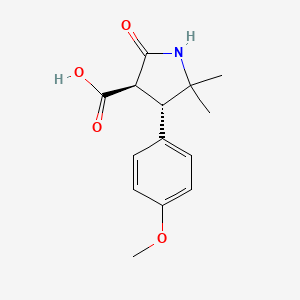
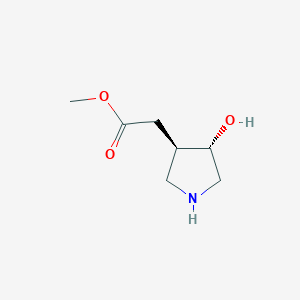
![3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13339219.png)
